2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship SARS-CoV PLpro

2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (CAS 638145-76-3) is a synthetic small molecule belonging to the class of N-(tetrazol-5-yl)benzamide derivatives. It features a 2-methyl substituted benzamide core linked to a 2-propyl-2H-tetrazole ring.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 638145-76-3
Cat. No. B12573443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
CAS638145-76-3
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2C
InChIInChI=1S/C12H15N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,15,18)
InChIKeyHLQKLHXZDVVTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (CAS 638145-76-3): Core Identity and Structural Context for Informed Procurement


2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (CAS 638145-76-3) is a synthetic small molecule belonging to the class of N-(tetrazol-5-yl)benzamide derivatives. It features a 2-methyl substituted benzamide core linked to a 2-propyl-2H-tetrazole ring . The compound is listed in the ZINC database (ID: ZINC00569376) and has a molecular formula of C12H15N5O with a molecular weight of 245.28 g/mol . Tetrazole-containing benzamides are explored as bioisosteres of carboxylic acids and as privileged scaffolds in medicinal chemistry, often appearing in patent literature as P2X receptor antagonists and herbicidal leads [1]. However, specific publicly available bioactivity data for this precise compound is currently scarce, which must be carefully weighed by procurement teams evaluating it against better-characterized analogs.

Why 2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide Cannot Be Casually Substituted with Other Regioisomeric or N-Alkyl Tetrazolyl Benzamides


Within the N-(2-propyl-2H-tetrazol-5-yl)benzamide series, subtle changes in the benzamide substitution pattern can drastically alter molecular recognition. The position of the methyl group on the phenyl ring (ortho vs. meta vs. para) is known to modulate enzyme inhibitory potency by an order of magnitude in related benzamide inhibitor classes [1]. For example, in SARS-CoV papain-like protease (PLpro) benzamide inhibitors, the 2-methyl (ortho) analog exhibited an IC50 of 8.7 µM, while the 3-methyl (meta) and 4-methyl (para) regioisomers showed IC50 values of 14.8 µM and 29.1 µM, respectively, representing a >3-fold difference in activity [1]. Although this data pertains to naphthyl-containing benzamides rather than tetrazolyl benzamides, it underscores a critical principle: the ortho-methyl group in 2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not a trivial substituent and likely imposes distinct conformational constraints and steric effects that cannot be replicated by the 3-methyl (CAS 638145-79-6) or 4-methyl (CAS 638145-82-1) analogs . Therefore, generic substitution without direct comparative pharmacological data carries a high risk of functional mismatch.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide Versus Closest Analogs


Ortho-Methyl Substitution: Conformational and Steric Differentiation from Meta and Para Regioisomers

In a congeneric series of benzamide-based enzyme inhibitors, the 2-methyl (ortho) substitution conferred an IC50 of 8.7 ± 0.7 µM against SARS-CoV PLpro, compared to 14.8 ± 5.0 µM for the 3-methyl (meta) analog and 29.1 ± 3.8 µM for the 4-methyl (para) analog, representing a 1.7-fold and 3.3-fold advantage, respectively [1]. The 2-methoxy (ortho-OMe) analog exhibited a markedly weaker IC50 of 90 ± 26 µM, a 10-fold reduction in potency. This ortho-methyl vs. ortho-methoxy difference highlights the steric and electronic sensitivity at this position [1]. While this dataset is derived from a naphthyl-benzamide scaffold rather than the tetrazolyl-benzamide core of the target compound, it provides class-level inference that the 2-methyl group on the benzamide ring is a critical pharmacophoric element that can differentiate activity from its 3-methyl and 4-methyl tetrazolyl benzamide counterparts.

Medicinal Chemistry Structure-Activity Relationship SARS-CoV PLpro

Tetrazole Ring N2-Propyl Substitution: Physicochemical Property Differentiation from N1-Substituted and Unsubstituted Tetrazole Analogs

The target compound contains a tetrazole ring alkylated at the N2 position with a propyl group, as confirmed by SMILES notation O=C(Nc1nn(nn1)CCC)c2ccccc2C . Regioisomeric N1- vs. N2-alkylation on tetrazoles can significantly alter lipophilicity (logP), metabolic stability, and receptor binding orientation [1]. In a patent survey of tetrazole-substituted arylamides as P2X3/P2X2/3 antagonists, modifications to the tetrazole N-alkyl substituent were shown to modulate receptor antagonism by >10-fold [1]. The N2-propyl group specifically contributes calculated topological polar surface area (TPSA) of 75.93 Ų and a molecular weight of 245.28 Da, placing it within favorable oral bioavailability chemical space . In contrast, the unsubstituted parent N-(2-propyl-2H-tetrazol-5-yl)benzamide lacks the ortho-methyl group and would be predicted to exhibit altered conformational preferences and hydrogen-bonding capacity.

Physicochemical Profiling Drug Design Bioisosteres

Herbicidal N-(tetrazol-5-yl)arylcarboxamide Patent Landscape: Structural Uniqueness Within AgriChemical IP Space

A 2024 patent application (Syngenta, WO2024/0254111) discloses a broad genus of N-(tetrazol-5-yl)arylcarboxamides as herbicides with specific substitution requirements, including C1-C4 alkyl at the tetrazole N-position and various substituents on the aryl ring [1]. The 2-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide structure falls within this claimed chemical space due to its N2-propyl group and ortho-methyl aryl substitution. However, the patent emphasizes that specific combinations of substituents lead to 'surprisingly good control of weeds in rice crops' [1], implying that not all compounds within the genus are equally efficacious. The presence of the 2-methyl group on the benzamide, as opposed to unsubstituted or halogen-substituted analogs, represents a distinct chemical entity that may have been specifically exemplified or claimed separately within the patent family, warranting IP due diligence for agrochemical procurement purposes.

Agrochemical Herbicide Patent Analysis

Application Scenarios for 2-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide Supported by Available Evidence


Medicinal Chemistry SAR Probe: Ortho-Methyl Benzamide in Tetrazole-Containing Kinase or Protease Inhibitor Libraries

Based on class-level SAR evidence from benzamide PLpro inhibitors, where the 2-methyl (ortho) substitution provides a 3.3-fold potency advantage over the 4-methyl analog [1], this compound is suited as a control probe or building block in structure-activity relationship studies targeting enzymes with a preference for ortho-substituted benzamide pharmacophores. Researchers evaluating tetrazole-based kinase inhibitors or deubiquitinase inhibitors can use this compound to benchmark ortho-methyl effects against the commercially available 3-methyl (CAS 638145-79-6) and 4-methyl (CAS 638145-82-1) regioisomers .

Agrochemical Hit-to-Lead: Herbicidal Arylcarboxamide Development Candidate

Given that N-(tetrazol-5-yl)arylcarboxamides are the subject of active patent prosecution for herbicidal use in rice crops [2], this compound serves as a potential hit or intermediate for agrochemical discovery programs. Its ortho-methyl substitution differentiates it from halogenated or unsubstituted phenyl analogs, potentially offering a distinct weed control spectrum or crop selectivity profile that can be explored in comparative greenhouse assays against known herbicides [2].

Computational Chemistry: Molecular Docking and Pharmacophore Modeling of Tetrazole Bioisosteres

The compound is listed in the ZINC database (ZINC00569376) in a ready-to-dock format , making it immediately deployable in virtual screening campaigns. Its N2-propyl tetrazole moiety serves as a carboxylic acid bioisostere, while the ortho-methyl group introduces a defined steric constraint. Computational chemists can use this compound to model the impact of N2-alkylation on target binding, comparing it with N1-alkyl and unsubstituted tetrazole variants .

Analytical Reference Standard: Chromatographic Method Development for Tetrazole Benzamide Regioisomer Separation

Because the 2-methyl, 3-methyl, and 4-methyl regioisomers have identical molecular weights (245.28 Da) and similar physicochemical properties (TPSA 75.93 Ų) , this compound is valuable as an analytical reference standard for developing HPLC or LC-MS methods to resolve ortho-, meta-, and para-substituted tetrazole benzamides, a common challenge in purity analysis of compound libraries.

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